5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
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Overview
Description
5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines a furan ring, a morpholine moiety, and a chromeno-pyrimidine core, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imino group can be reduced to an amine.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential candidate for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[3’,2’4,5]furo[3,2-d]pyrimidin-8-amines: Exhibits antitumor activity.
Pyrimidino[4,5-d][1,3]oxazine: Noted for its anti-inflammatory and analgesic properties.
Uniqueness
5-(2-FURYL)-4-IMINO-3-(2-MORPHOLINOETHYL)-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-imino-3-(2-morpholin-4-ylethyl)-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C21H22N4O4/c22-20-19-18(16-2-1-9-28-16)15-4-3-14(26)12-17(15)29-21(19)23-13-25(20)6-5-24-7-10-27-11-8-24/h1-4,9,12-13,18,22,26H,5-8,10-11H2 |
InChI Key |
VFYOGXCOZKNEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=N)C(C4=C(O3)C=C(C=C4)O)C5=CC=CO5 |
Origin of Product |
United States |
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